2,2-Difluoroethylamine hydrochloride

概要

説明

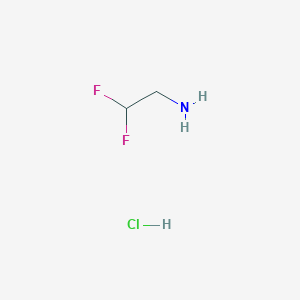

2,2-Difluoroethylamine hydrochloride is a chemical compound with the molecular formula C₂H₆ClF₂N. It is a fluorinated amine, which means it contains fluorine atoms attached to an amine group. This compound is often used as a precursor in various chemical reactions and has applications in scientific research and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

2,2-Difluoroethylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of 2,2-difluoroethanol with ammonia in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C. The resulting 2,2-difluoroethylamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form.

化学反応の分析

Alkylation and Nucleophilic Substitution Reactions

2,2-Difluoroethylamine hydrochloride participates in alkylation reactions, leveraging its nucleophilic amine group. The fluorine atoms enhance the leaving-group ability in SN2 mechanisms, enabling efficient bond formation.

Example Reaction:

Reaction with benzylamine derivatives under basic conditions yields N-benzyl-2,2-difluoroethanamine intermediates .

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| 2,2-Difluoroethylamine + Benzylamine | Base (e.g., KOH), 80–100°C, 2–4 h | 60–70% |

Catalytic Hydrogenation

This compound is synthesized via catalytic hydrogenation of N-benzyl-protected precursors.

Process Overview:

-

Stage (i): Alkylation of 2,2-difluoro-1-chloroethane with benzylamine .

-

Stage (ii): Hydrogenolysis using Pd/C or Raney Ni under H₂ (3–5 bar, 50–80°C) to cleave the benzyl group .

| Parameter | Value | Source |

|---|---|---|

| Hydrogen Pressure | 3–5 bar | |

| Temperature | 50–80°C | |

| Catalyst | Pd/C or Raney Ni |

Conformational Influence on Reactivity

The gauche effect in this compound stabilizes specific conformers, impacting reaction pathways .

Key Findings:

-

Double Gauche Effect: The +NH₃ group adopts a gauche orientation relative to both fluorine atoms due to electrostatic attraction .

-

Hyperconjugation: σ(CH)→σ*(CF) interactions further stabilize the gauche conformation .

| Conformer | Energy (kcal/mol) | Population (%) |

|---|---|---|

| Gauche | 0.0 (Reference) | 82 |

| Anti | 1.2 | 18 |

科学的研究の応用

Pharmaceutical Applications

1.1 Synthesis of Drug Candidates

2,2-Difluoroethylamine hydrochloride is primarily utilized in the synthesis of pharmaceutical compounds. Its ability to modify biological activity through fluorination makes it a valuable building block in drug development. For instance, it has been explored as an amide isostere in inhibitors targeting cathepsin K, an enzyme linked to diseases such as osteoporosis and cancer. The incorporation of fluorine enhances the binding affinity and selectivity of these inhibitors compared to their non-fluorinated counterparts.

1.2 Precursor for Difluoromethyl Diazomethane

Recent studies have highlighted its role as a precursor for generating difluoromethyl diazomethane species. This intermediate can be generated in situ and has potential applications in [3+2] cycloaddition reactions with alkynes, which are significant in synthetic organic chemistry .

Agrochemical Applications

2.1 Insecticides Development

Derivatives of 2,2-difluoroethylamine have been incorporated into insecticides. These compounds may disrupt the nervous systems of insects, showcasing the potential for developing targeted pest control agents. The fluorinated structure contributes to the efficacy of these insecticides by enhancing their biological activity.

Material Science Applications

3.1 Photoresist Materials

The compound has been identified as a critical component in the development of photoresist materials used in semiconductor manufacturing. Specifically, 2-bromo-2,2-difluoroethylamine hydrochloride is noted for its role as a light acid generator (PAG) in photoresists, which are essential for creating intricate patterns on semiconductor wafers . The synthesis method for this compound emphasizes cost-effectiveness and scalability, making it suitable for industrial applications.

Synthesis and Characterization

Table 1 summarizes various synthesis methods for this compound:

Case Studies

5.1 Biological Activity Studies

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,2-difluoroethylamine exhibited significant biological activity against specific cancer cell lines. The results indicated that the fluorinated derivatives had improved potency compared to their non-fluorinated analogs, suggesting a promising avenue for further research into anticancer drugs.

5.2 Development of Insecticides

Research conducted at a leading agricultural chemistry lab showed that formulations containing 2,2-difluoroethylamine derivatives effectively reduced pest populations in controlled trials. The study concluded that these compounds could serve as a basis for developing environmentally friendly insecticides with minimal impact on non-target species.

作用機序

The mechanism of action of 2,2-difluoroethylamine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The compound’s ability to undergo substitution and oxidation reactions also contributes to its versatility in chemical synthesis.

類似化合物との比較

Similar Compounds

- 2,2,2-Trifluoroethylamine hydrochloride

- 2-Fluoroethylamine hydrochloride

- 3,3,3-Trifluoropropylamine

Uniqueness

2,2-Difluoroethylamine hydrochloride is unique due to the presence of two fluorine atoms attached to the ethylamine group. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to other fluorinated amines. The compound’s ability to form stable complexes with biological molecules makes it valuable in scientific research and industrial applications.

生物活性

2,2-Difluoroethylamine hydrochloride (DFEA) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DFEA, focusing on its mechanisms of action, pharmacological properties, and potential applications in drug development.

DFEA is characterized by its unique structure, which includes two fluorine atoms attached to the ethylamine backbone. This fluorination enhances its lipophilicity and can affect its interaction with biological targets. The compound is typically used in its hydrochloride salt form, which increases its solubility in aqueous environments.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of compounds related to DFEA. For instance, a derivative of DFEA demonstrated significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.39 µg/mL, comparable to established antimycobacterial agents like TBA-7371 . This suggests that DFEA or its derivatives could serve as promising candidates for treating tuberculosis, particularly multidrug-resistant strains.

The mechanism by which DFEA exerts its biological effects appears to involve inhibition of key enzymes within bacterial pathways. For example, docking studies indicate that compounds with a 2,2-difluoroethyl group can effectively bind to the active site of decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1), a target implicated in the biosynthesis of mycobacterial cell walls . This binding disrupts normal cellular functions and leads to bacterial cell death.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that DFEA exhibits favorable properties such as high plasma protein binding rates and acceptable solubility profiles . Toxicological assessments have shown low cytotoxicity in various cell lines, including A549 (lung carcinoma) and VERO (African green monkey kidney) cells, indicating a potentially safe profile for therapeutic use .

Case Studies

- Case Study on Antimycobacterial Efficacy : A study evaluated the efficacy of DFEA derivatives against clinical strains of M. tuberculosis. The results indicated that modifications to the DFEA structure could enhance potency while maintaining low toxicity levels.

- Conformational Analysis : A conformational study revealed that the double gauche effect observed in DFEA influences its binding affinity to biological targets. The study utilized computational modeling to predict how different conformations could impact biological interactions .

Comparative Data Table

| Compound | MIC (µg/mL) | Target Enzyme | Binding Affinity | Cytotoxicity (IC50) |

|---|---|---|---|---|

| DFEA Derivative B2 | 0.39 | DprE1 | High | >100 µM |

| TBA-7371 | 0.25 | DprE1 | Moderate | >50 µM |

| DFEA | N/A | N/A | N/A | N/A |

特性

IUPAC Name |

2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F2N.ClH/c3-2(4)1-5;/h2H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVKPVHTHFECBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593019 | |

| Record name | 2,2-Difluoroethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79667-91-7 | |

| Record name | 2,2-Difluoroethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoroethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the conformational behavior of 2,2-Difluoroethylamine hydrochloride unique?

A1: this compound exhibits a phenomenon known as the "double gauche effect." [] This means that in its most stable conformation, the -NH3+ group prefers to be in a gauche orientation (60° dihedral angle) with both fluorine atoms on the adjacent carbon. This preference arises primarily from favorable electrostatic interactions between the positively charged nitrogen and the electronegative fluorine atoms, even in aqueous environments. [] While hyperconjugation and hydrogen bonding play a secondary role, electrostatic forces are the dominant factor governing this unusual conformational preference.

Q2: Can you describe a cost-effective method for synthesizing 2-Bromo-2,2-difluoroethylamine hydrochloride?

A2: A novel synthesis method utilizes readily available and inexpensive starting materials: ethyl bromodifluoroacetate and sodium borohydride. [] The process involves reacting ethyl bromodifluoroacetate with ammonia gas to yield 2-bromo-2,2-difluoroacetamide. Subsequent reduction using sodium borohydride in tetrahydrofuran, followed by acidification with hydrochloric acid, yields the desired 2-Bromo-2,2-difluoroethylamine hydrochloride. [] This method significantly reduces production costs compared to previous methods and is suitable for large-scale synthesis in kilogram quantities. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。